LG 100754

Catalog No.
S522993
CAS No.
180713-37-5
M.F
C26H36O3
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LG 100754

CAS Number

180713-37-5

Product Name

LG 100754

IUPAC Name

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11-

InChI Key

HNODNXQAYXJFMQ-LQUSFLDPSA-N

SMILES

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C

Solubility

Soluble in DMSO

Synonyms

7-(3-n-propoxy-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-2-yl)-3-methylocta-2,4,6-trienoic acid, 7-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl)-3-methylocta-2,4,6-trienoic acid, LG 100754, LG100754, LG754

Canonical SMILES

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C

Isomeric SMILES

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C

Description

The exact mass of the compound (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid is 396.2664 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Structural and Functional Insights

Specific Scientific Field: This application falls under the field of Structural Biology .

Summary of the Application: The compound LG100754 has been studied for its “phantom effect” on Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Methods of Application: The crystal structure of the heterodimer formed by the ligand binding domain (LBD) of the RARα bound to its natural agonist ligand (all-trans retinoic acid, at RA) and RXRα bound to a rexinoid antagonist (LG100754) was solved .

Results or Outcomes: Although LG100754 has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context, structural data and biochemical assays demonstrate that LG100754 mediates its effect as a full RXR antagonist .

Application in Glucose Level Regulation

Specific Scientific Field: This application is in the field of Endocrinology .

Summary of the Application: LG100754 has been identified as a novel RXR:PPARγ agonist and has been studied for its potential to decrease glucose levels in vivo .

Methods of Application: The compound was tested in db/db animals, a model for diabetes, to assess its effect on insulin resistance .

Results or Outcomes: Treatment with LG100754 led to an improvement in insulin resistance in vivo. This suggests that LG100754 represents a novel class of insulin sensitizers that functions through RXR but exhibits greater heterodimer selectivity compared with LG100268 .

LG 100754, with the chemical identifier CAS 180713-37-5, is a synthetic compound recognized for its role as a selective agonist of the retinoid X receptor. This compound belongs to a class of molecules known as rexinoids, which are characterized by their ability to modulate nuclear receptor activity. Specifically, LG 100754 enhances the ligand binding activity of peroxisome proliferator-activated receptor gamma (PPARγ), thereby influencing metabolic processes and gene expression related to glucose homeostasis and lipid metabolism .

LG 100754 undergoes various chemical interactions primarily through its binding to nuclear receptors. The compound's mechanism involves allosteric modulation, wherein it binds to one subunit of a heterodimeric transcription factor—specifically retinoid X receptor—and induces conformational changes that enhance the activity of associated receptors such as PPARγ and retinoic acid receptor (RAR) without directly occupying their binding pockets . This unique mechanism allows LG 100754 to sensitize cells to other ligands, enhancing their biological effects.

The biological activity of LG 100754 is significant in the context of metabolic regulation. As an agonist of both RXR and PPARγ, it has been shown to promote insulin sensitivity and improve glucose metabolism. Studies indicate that LG 100754 can activate RXR:RAR and RXR:PPARα pathways, contributing to its antidiabetic effects by sensitizing cells to lower concentrations of insulin . Additionally, it has been implicated in modulating lipid profiles and reducing inflammation, making it a candidate for therapeutic applications in metabolic disorders.

The synthesis of LG 100754 involves multi-step organic reactions that typically include the formation of key functional groups essential for its biological activity. While specific proprietary methods may vary, general approaches include:

  • Formation of the core structure: Utilizing starting materials that undergo cyclization and functionalization.
  • Introduction of substituents: Employing reactions such as alkylation or acylation to introduce propoxy groups.
  • Purification: Techniques like chromatography are employed to isolate the final product with high purity.

The precise synthetic route may be proprietary or detailed in specialized chemical literature.

LG 100754 has potential applications in several areas:

  • Diabetes management: Its ability to enhance insulin sensitivity positions it as a candidate for treating type 2 diabetes.
  • Metabolic syndrome: The compound may play a role in addressing components of metabolic syndrome through its effects on lipid metabolism and inflammation.
  • Research tool: As a selective agonist, LG 100754 serves as an important tool for studying RXR and PPARγ signaling pathways in various biological contexts .

Interaction studies involving LG 100754 have revealed its unique binding characteristics. Unlike traditional ligands that occupy hormone binding pockets, LG 100754 binds allosterically, allowing for distinct modulation of receptor activity without direct competition with endogenous ligands . This property has been explored in various experimental setups, highlighting its potential to influence gene expression patterns significantly.

Several compounds share structural or functional similarities with LG 100754. Here are notable examples:

Compound NameMechanism of ActionUnique Features
LG 100268RXR agonistLess selective than LG 100754
TargretinRXR agonistPrimarily used in cancer therapy
BexaroteneRXR agonistUsed for skin lymphoma; has distinct pharmacokinetics
SR11237RXR agonistExhibits different selectivity profiles

LG 100754 is distinguished by its specific allosteric modulation capabilities and enhanced selectivity for certain receptor heterodimers compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

396.26644501 g/mol

Monoisotopic Mass

396.26644501 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LG100754

Dates

Modify: 2023-08-15
1: Whitehead SJ, Ford C, Gama RM, Ali A, McKaig B, Waldron JL, Steed H, Brookes MJ. Effect of faecal calprotectin assay variability on the management of inflammatory bowel disease and potential role of faecal S100A12. J Clin Pathol. 2017 Dec;70(12):1049-1056. doi: 10.1136/jclinpath-2017-204340. Epub 2017 Jul 22. PubMed PMID: 28735301.
2: Di Napoli A, Pepe G, Giarnieri E, Cippitelli C, Bonifacino A, Mattei M, Martelli M, Falasca C, Cox MC, Santino I, Giovagnoli MR. Cytological diagnostic features of late breast implant seromas: From reactive to anaplastic large cell lymphoma. PLoS One. 2017 Jul 17;12(7):e0181097. doi: 10.1371/journal.pone.0181097. eCollection 2017. PubMed PMID: 28715445; PubMed Central PMCID: PMC5513491.
3: Liu L, Ouyang J, Baeyens WR. Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. J Chromatogr A. 2008 Jun 6;1193(1-2):104-8. doi: 10.1016/j.chroma.2008.04.011. Epub 2008 Apr 11. PubMed PMID: 18452932.
4: Chen H, Cohen P, Kasen S. Cohort differences in self-rated health: evidence from a three-decade, community-based, longitudinal study of women. Am J Epidemiol. 2007 Aug 15;166(4):439-46. Epub 2007 Jun 7. PubMed PMID: 17556762.
5: Cagnazzo F, Cappucci M, Dargazanli C, Lefevre PH, Gascou G, Riquelme C, Bonafe A, Costalat V. Treatment of Distal Anterior Cerebral Artery Aneurysms with Flow-Diverter Stents: A Single-Center Experience. AJNR Am J Neuroradiol. 2018 Jun;39(6):1100-1106. doi: 10.3174/ajnr.A5615. Epub 2018 Apr 12. PubMed PMID: 29650782.

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